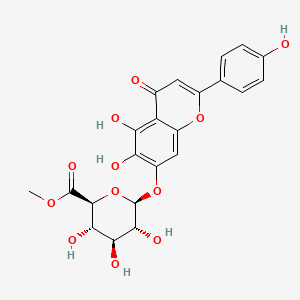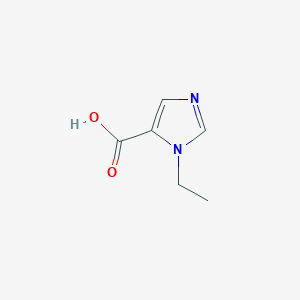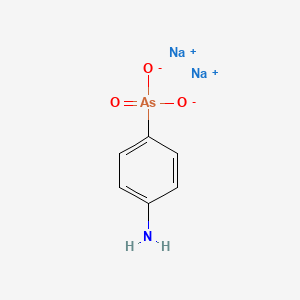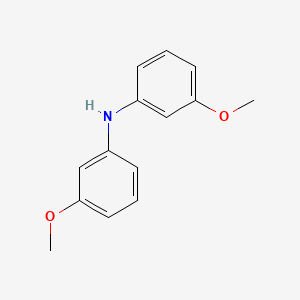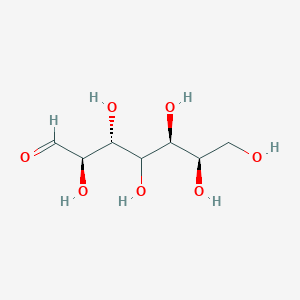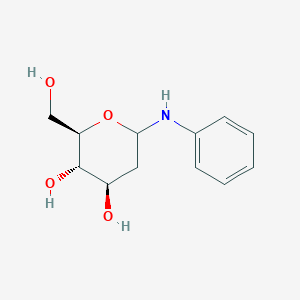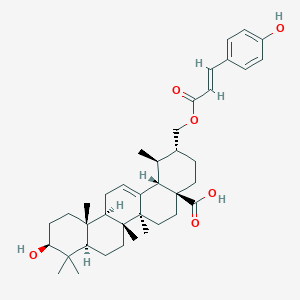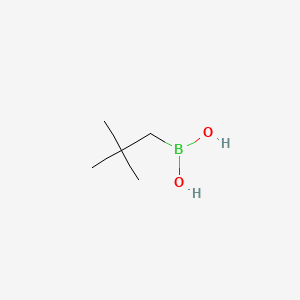
Neopentylboronsäure
Übersicht
Beschreibung
Neopentylboronic acid, also known as 2,2-Dimethylpropylboronic acid, is a chemical compound with the empirical formula C5H13BO2 . It has a molecular weight of 115.97 .
Synthesis Analysis
While specific synthesis methods for Neopentylboronic acid are not directly mentioned in the search results, boronic acids are generally prepared by reaction of organolithium compounds or Grignard reagents with borate esters .Molecular Structure Analysis
The molecular structure of Neopentylboronic acid consists of a boron atom bonded to an oxygen atom and a neopentyl group (2,2-dimethylpropyl group) .Chemical Reactions Analysis
Neopentylboronic acid is used as a reactant for the preparation of alkylarenes via tetraphosphine-palladium-catalyzed Suzuki cross-coupling with aryl halides .Physical And Chemical Properties Analysis
Neopentylboronic acid is a white to yellow and faint beige to beige powder . It has a melting point of 85-89 °C and a predicted boiling point of 191.7±23.0 °C . The density is predicted to be 0.905±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Neopentylboronsäure wird als Reagenz in der Suzuki–Miyaura-Kupplung verwendet . Dies ist wohl die am weitesten verbreitete übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, die bisher durchgeführt wurde . Ihr Erfolg beruht auf einer Kombination aus außergewöhnlich milden und funktionellen Gruppen toleranten Reaktionsbedingungen, mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organoboranreagenz .
Protodeboronierung
This compound wird als Pinacolboronsäureester in der Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern verwendet . Dies ist ein radikaler Ansatz, der entwickelt wurde, um die Bor-Gruppierung am Ende einer Sequenz zu entfernen, falls erforderlich .
Anti-Markovnikov-Hydromethylierung von Alkenen
Gepaart mit einer Matteson–CH2–Homologisierung ermöglicht die Protodeboronierung von this compound eine formale Anti-Markovnikov-Alken-Hydromethylierung . Dies ist eine wertvolle, aber unbekannte Transformation .
Synthese von δ-®-Conicein und Indolizidin 209B
Die Protodeboronierung von this compound wurde in der formalen Totalsynthese von δ-®-Conicein und Indolizidin 209B verwendet .
Synthese von (−)-Δ8-THC und Cholesterin
Die Hydromethylierungssequenz wurde auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet .
Pd-katalysierte Arylierung
This compound wird in der Pd-katalysierten Arylierung verwendet . Dies ist eine Art von Reaktion, bei der eine Arylgruppe in ein Molekül eingeführt wird .
Zukünftige Richtungen
Boronic acids, including Neopentylboronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Wirkmechanismus
- Its primary target is the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming process .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
Neopentylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the transmetalation of aryl- and alkenylboronic acids with palladium (II) complexes, forming a palladium-carbon bond . Neopentylboronic acid interacts with various enzymes and proteins, including palladium complexes, to facilitate this reaction. The nature of these interactions involves the migration of aryl and alkenyl groups from the boronic acid to the palladium complex, which is a fundamental step in the catalytic cycle of the reaction .
Cellular Effects
Neopentylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these processes, leading to changes in cell function. For instance, neopentylboronic acid can modulate the activity of enzymes involved in the Suzuki-Miyaura reaction, thereby influencing the overall metabolic flux within the cell . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of neopentylboronic acid involves its interaction with palladium complexes in the Suzuki-Miyaura reaction. This interaction leads to the formation of a palladium-carbon bond through the transmetalation process . Neopentylboronic acid binds to the palladium complex, facilitating the transfer of aryl and alkenyl groups to the palladium center. This process is crucial for the catalytic cycle of the reaction and is influenced by the presence of hydroxide ions (OH-) which affect the pathways of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of neopentylboronic acid can change over time due to its stability and degradation. Neopentylboronic acid is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can maintain its activity for extended periods, but its effectiveness may diminish with prolonged exposure to certain conditions . These temporal effects are important to consider when using neopentylboronic acid in biochemical experiments.
Dosage Effects in Animal Models
The effects of neopentylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, leading to potential damage to cellular structures and functions . It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks associated with neopentylboronic acid.
Metabolic Pathways
Neopentylboronic acid is involved in various metabolic pathways, particularly those related to the Suzuki-Miyaura reaction. It interacts with enzymes and cofactors involved in these pathways, influencing the overall metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for its effectiveness in biochemical reactions, as it facilitates the transfer of aryl and alkenyl groups to palladium complexes .
Transport and Distribution
Within cells and tissues, neopentylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize and accumulate the compound in specific cellular compartments, enhancing its effectiveness in biochemical reactions. The transport and distribution of neopentylboronic acid are essential for its activity and function within the cell .
Subcellular Localization
Neopentylboronic acid is localized in specific subcellular compartments, where it exerts its activity and function. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular localization of neopentylboronic acid is crucial for its role in biochemical reactions, as it ensures that the compound is present in the right place at the right time to facilitate the desired reactions .
Eigenschaften
IUPAC Name |
2,2-dimethylpropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO2/c1-5(2,3)4-6(7)8/h7-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPOZKMTAGEGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584920 | |
| Record name | (2,2-Dimethylpropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
701261-35-0 | |
| Record name | (2,2-Dimethylpropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




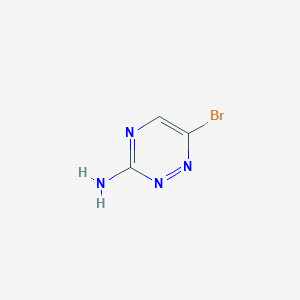
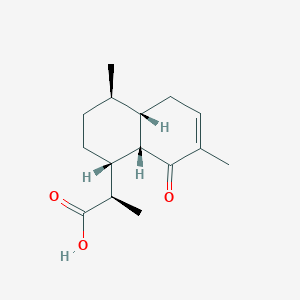

![(1s-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)
